
2-Chloro-5-iodobenzoyl chloride
Overview
Description
2-Chloro-5-iodobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2IO. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine and iodine atoms, respectively, and the carboxyl group is converted to an acyl chloride. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodobenzoyl chloride typically involves multiple steps starting from readily available precursors. One common method includes the following steps:
Iodination: Methyl anthranilate is subjected to iodination using an iodine compound to obtain ethyl 2-amino-5-iodobenzoate.
Sandmeyer Reaction: The amino group is then diazotized and replaced with a chlorine atom through the Sandmeyer reaction, yielding 2-chloro-5-iodobenzoate.
Hydrolysis: The ester group is hydrolyzed to form 2-chloro-5-iodobenzoic acid.
Conversion to Acyl Chloride: Finally, the carboxylic acid is converted to the acyl chloride using thionyl chloride or oxalyl chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale iodination, chlorination, and hydrolysis reactions, followed by purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acyl chloride group can be hydrolyzed to form 2-chloro-5-iodobenzoic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Aqueous Base: Used in hydrolysis reactions to convert acyl chlorides to carboxylic acids.
Major Products
2-Chloro-5-iodobenzoic Acid: Formed by hydrolysis of the acyl chloride.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Applications in Organic Synthesis
1. Pharmaceutical Synthesis
2-Chloro-5-iodobenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds due to its reactive acyl chloride functionality. Its applications include:
- Synthesis of Benzamides : It is utilized in the preparation of N-substituted benzamides, which are crucial in drug development. For example, reactions involving triethylamine and isopropylamine yield high-purity products, demonstrating its effectiveness as a coupling agent .
- Glucose Transport Inhibitors : Recent patents highlight its role in synthesizing glucopyranose derivatives that act as inhibitors for SGLT2, targeting conditions such as Type II diabetes and obesity .
2. Synthetic Organic Chemistry
The compound is employed in various synthetic pathways due to its ability to undergo nucleophilic acyl substitution reactions. It can react with amines to form corresponding amides, which are valuable in medicinal chemistry.
Case Study 1: Synthesis of N-Ethyl-2-Iodobenzamide
A study demonstrated the reaction of this compound with triethylamine and ethylamine in dichloromethane, yielding N-Ethyl-2-Iodobenzamide with a 94% yield. The reaction conditions were optimized for efficiency, showcasing the compound's utility in synthesizing complex organic molecules .
Case Study 2: Development of SGLT2 Inhibitors
In another application, this compound was used to synthesize compounds targeting SGLT2 activity. These compounds showed promise in treating metabolic disorders, highlighting the compound's relevance in pharmaceutical research aimed at addressing significant health issues .
Data Table: Summary of Applications
Application Area | Description | Example Compounds | Yield (%) |
---|---|---|---|
Pharmaceutical Synthesis | Intermediate for drug development | N-Ethyl-2-Iodobenzamide | 94 |
Organic Synthesis | Reacts with amines to form amides | Various N-substituted benzamides | Varies |
Glucose Transport Inhibitors | Synthesis of glucopyranose derivatives for diabetes treatment | SGLT2 inhibitors | High |
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is utilized in various synthetic pathways to introduce the 2-chloro-5-iodobenzoyl moiety into target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodobenzoic Acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.
2-Iodobenzoyl Chloride: Lacks the chlorine atom at position 2.
5-Bromo-2-chlorobenzoic Acid: Contains a bromine atom instead of iodine.
Uniqueness
2-Chloro-5-iodobenzoyl chloride is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which provides distinct reactivity patterns and allows for selective functionalization in synthetic applications .
Biological Activity
2-Chloro-5-iodobenzoyl chloride (C7H3Cl2IO) is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, featuring both chlorine and iodine atoms, allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Molecular Formula : C7H3Cl2IO
- Molecular Weight : 300.91 g/mol
- CAS Number : 281652-58-2
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its derivatives and related compounds. The compound's halogen substituents are known to influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity is particularly relevant in the development of inhibitors for various biological targets, including enzymes involved in metabolic pathways.
Applications in Medicinal Chemistry
- Synthesis of Antidiabetic Agents :
- Antiviral Compounds :
- Enzyme Inhibition :
Case Studies
- Synthesis and Biological Evaluation :
- Photochemical Reactivity :
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-5-iodobenzoyl chloride, and what factors critically affect reaction yield?
- Methodology : The synthesis typically involves iodination of a chlorinated benzoyl precursor followed by acyl chloride formation. For example, ethyl 2-amino-5-iodobenzoate can be synthesized via iodination, followed by hydrolysis to the carboxylic acid and subsequent chlorination using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) . Key parameters include temperature control (60–80°C for iodination), stoichiometric ratios of iodinating agents, and inert atmospheres to prevent hydrolysis .
Q. How should this compound be stored to maintain stability, and what handling precautions are necessary?
- Methodology : Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at room temperature. Use desiccants to prevent hydrolysis. Personal protective equipment (PPE) includes nitrile gloves, goggles, and lab coats. Refer to Safety Data Sheets (SDS) for benzoyl chloride analogs, which recommend avoiding exposure to water and using fume hoods for manipulations .
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
- Methodology :
- NMR : Analyze ¹³C and ¹H NMR for characteristic peaks (e.g., acyl chloride carbonyl at ~170 ppm, aromatic protons influenced by electron-withdrawing substituents) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+] at m/z 300.91 (C₇H₃Cl₂IO) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure parameters (monoclinic systems, unit cell dimensions) for absolute configuration validation, as demonstrated for related iodobenzoyl derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve iodination efficiency and reduce by-products?
- Methodology :
- Use catalytic CuI or Pd-mediated cross-coupling to enhance regioselectivity during iodination .
- Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., ethyl 2-amino-5-iodobenzoate) and minimize over-iodination.
- Adjust solvent polarity (e.g., DMF for iodination, dichloromethane for chlorination) to stabilize intermediates .
Q. What computational tools predict physicochemical properties of this compound, and how reliable are these models?
- Methodology :
- Software like ACD/Labs calculates solubility (0.15 g/L at 25°C) and density (2.007 g/cm³) using QSPR models .
- Validate predictions experimentally: Compare computed logP values with reverse-phase HPLC retention times. Note limitations in modeling steric effects of iodine, which may require empirical adjustments .
Q. How do conflicting reports on melting points or solubility arise, and how should researchers resolve such discrepancies?
- Methodology :
- Cross-validate purity via elemental analysis and DSC (Differential Scanning Calorimetry).
- Consider polymorphic forms or hydration states, as seen in crystal structure variations (e.g., monoclinic vs. orthorhombic systems) .
- Replicate synthesis under standardized conditions (e.g., solvent-free chlorination vs. SOCl₂-mediated routes) to isolate variables .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitutions?
- Methodology :
- The electron-withdrawing Cl and I substituents activate the carbonyl group, enhancing electrophilicity.
- Use DFT calculations to map transition states in reactions with amines or alcohols.
- Monitor side reactions (e.g., hydrolysis to benzoic acid) via in situ IR spectroscopy to optimize reaction quench times .
Q. Which chromatographic methods are optimal for purity assessment, and how should methods be validated?
- Methodology :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm.
- GC-MS : Derivatize with methanol to form methyl ester for volatility.
- Validate methods per ICH guidelines: Assess linearity (R² > 0.99), LOD/LOQ, and precision (%RSD < 2%) .
Q. Data Contradiction Analysis
Q. How should researchers interpret divergent yields reported in synthetic protocols?
- Case Study : reports a high-yield route using ethyl 2-amino-5-iodobenzoate, while older methods cite lower yields due to incomplete iodination.
- Resolution : Replicate both methods under controlled conditions. Use kinetic studies (e.g., in situ Raman spectroscopy) to identify rate-limiting steps (e.g., iodine insertion vs. chlorination). Optimize catalyst loading (e.g., 5 mol% Pd) to suppress side reactions .
Q. What strategies address inconsistencies in spectral data across studies?
- Methodology :
- Standardize NMR acquisition parameters (solvent, temperature) to avoid solvent shift artifacts.
- Compare with authenticated reference spectra from databases like PubChem or Reaxys.
- For X-ray data, verify unit cell parameters against Cambridge Structural Database entries .
Q. Tables for Key Data
Properties
IUPAC Name |
2-chloro-5-iodobenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBYUOHFEZMJTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281652-58-2 | |
Record name | 2-Chloro-5-iodobenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF46VVD5RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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